molecular formula C21H16ClNO3 B11579127 {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B11579127
M. Wt: 365.8 g/mol
InChI Key: GESPHFISVJQYHB-UHFFFAOYSA-N
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Description

The compound {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone is a complex organic molecule that features a combination of indole, furan, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan moieties, followed by their coupling with the chlorophenoxy group. Common reagents used in these reactions include:

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of {1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone involves its interaction with specific molecular targets. The indole and furan moieties can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The chlorophenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone: is unique due to its combination of indole, furan, and chlorophenoxy groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds .

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H16ClNO3/c22-17-7-2-4-9-19(17)26-13-11-23-14-16(15-6-1-3-8-18(15)23)21(24)20-10-5-12-25-20/h1-10,12,14H,11,13H2

InChI Key

GESPHFISVJQYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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